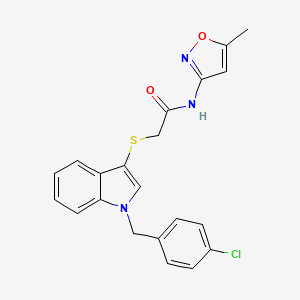
(3-Tert-butylphenyl)-(4-chlorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable tert-butylphenyl compound with a chlorophenyl compound in the presence of a base to deprotonate the nitrogen atom in the methanamine group, allowing it to act as a nucleophile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic phenyl rings, a bulky tert-butyl group, a polarizable chlorine atom, and a basic nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The chlorine atom might be displaced in a nucleophilic aromatic substitution reaction. The nitrogen atom could act as a base or a nucleophile, participating in reactions such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the chlorine atom would make the compound more polar and potentially increase its boiling point. The basic nitrogen might make the compound a weak base .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Identification
- One study isolated and identified metabolites of chlorphenoxamine in human urine after administration, finding compounds related to (4-chlorophenyl) phenylmethanamine derivatives. These compounds were detected and identified as various metabolites, some of which were excreted as conjugates, indicating the body's metabolic processing of such compounds (Goenechea et al., 1987).
Environmental Exposure and Health Effects
- Research on environmental phenols, including chlorophenol compounds, has shown widespread human exposure due to their use in numerous consumer products. Studies have assessed the urinary excretion of non-persistent environmental chemicals, suggesting potential health implications due to endocrine-disrupting effects (Frederiksen et al., 2014).
Impact on Human Health
- An investigation into the association of exposure to phenols and idiopathic male infertility found that certain phenols, which are potential endocrine disruptors, are associated with idiopathic male infertility, highlighting the reproductive health implications of exposure to such compounds (Chen et al., 2013).
Reproductive and Developmental Health
- A study examining maternal serum levels of polychlorinated biphenyls (PCBs) and DDE (a chlorophenyl derivative) in relation to time to pregnancy suggested weak and inconclusive evidence of an association between exposure to these compounds and time to pregnancy, indicating the need for further research on their reproductive health effects (Law et al., 2005).
Exposure Assessment and Biomonitoring
- The variability of urinary phenols and parabens in a cohort study indicated the widespread exposure of Shanghai residents to phenols, with sex, smoking, and consumption of bottled water being significant predictors of phenol levels in the body. This study highlights the importance of biomonitoring for assessing exposure to environmental chemicals (Engel et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-tert-butylphenyl)-(4-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN/c1-17(2,3)14-6-4-5-13(11-14)16(19)12-7-9-15(18)10-8-12/h4-11,16H,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNZXNAWFMTGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)
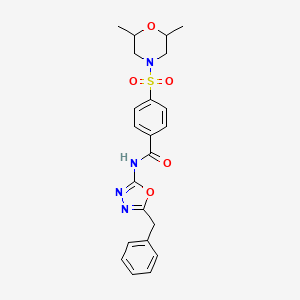
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)
![(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2519791.png)

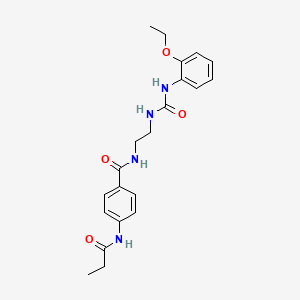
![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)
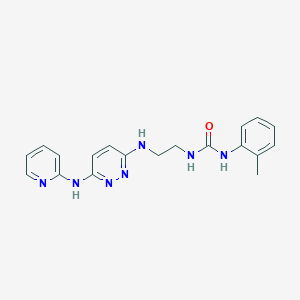
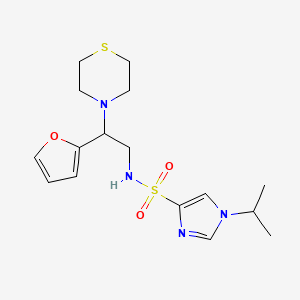
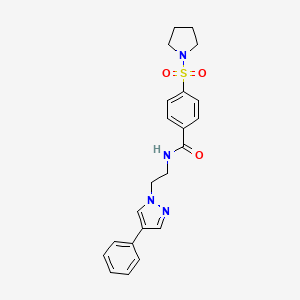

![7-(2-Ethoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2519805.png)

